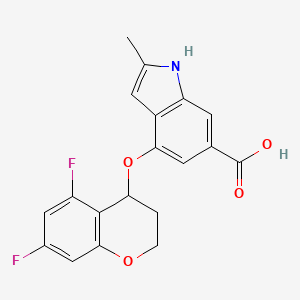
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chroman Ring: The chroman ring is synthesized through a series of reactions, including halogenation and cyclization.
Introduction of Fluorine Atoms: Fluorine atoms are introduced via selective fluorination reactions.
Coupling with Indole Derivative: The chroman derivative is then coupled with an indole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar chroman structure.
Vonoprazan: Another potassium-competitive acid blocker with a different substitution pattern.
Uniqueness
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is unique due to its specific substitution pattern and the combination of chroman and indole moieties
Propiedades
Fórmula molecular |
C19H15F2NO4 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C19H15F2NO4/c1-9-4-12-14(22-9)5-10(19(23)24)6-16(12)26-15-2-3-25-17-8-11(20)7-13(21)18(15)17/h4-8,15,22H,2-3H2,1H3,(H,23,24) |
Clave InChI |
PQOJKVLOZNJGPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















